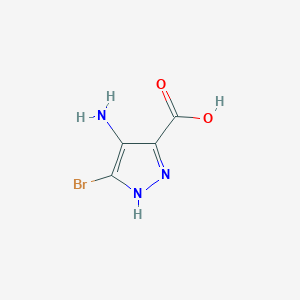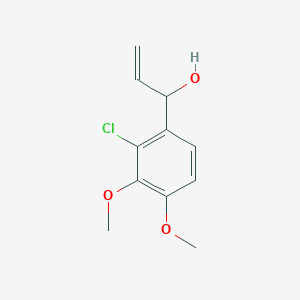
1-(2-Chloro-3,4-dimethoxyphenyl)prop-2-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloro-3,4-dimethoxyphenyl)prop-2-en-1-ol is an organic compound with the molecular formula C11H13ClO3 and a molecular weight of 228.67 g/mol . This compound is characterized by the presence of a chloro group and two methoxy groups attached to a phenyl ring, along with a propen-1-ol moiety. It is used primarily in research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-3,4-dimethoxyphenyl)prop-2-en-1-ol typically involves the reaction of 2-chloro-3,4-dimethoxybenzaldehyde with propen-1-ol under basic conditions. The reaction is catalyzed by a base such as sodium hydroxide, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems for mixing and temperature control ensures consistent product quality .
化学反応の分析
Types of Reactions
1-(2-Chloro-3,4-dimethoxyphenyl)prop-2-en-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloro group can be substituted with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Hydroxylated or aminated derivatives.
科学的研究の応用
1-(2-Chloro-3,4-dimethoxyphenyl)prop-2-en-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials[][4].
作用機序
The mechanism of action of 1-(2-Chloro-3,4-dimethoxyphenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing .
類似化合物との比較
Similar Compounds
2-Chloro-2-propen-1-ol: Similar in structure but lacks the methoxy groups.
(2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: Contains additional chloro and methoxy groups but differs in the position of these groups.
Uniqueness
1-(2-Chloro-3,4-dimethoxyphenyl)prop-2-en-1-ol is unique due to the specific arrangement of its chloro and methoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
特性
分子式 |
C11H13ClO3 |
|---|---|
分子量 |
228.67 g/mol |
IUPAC名 |
1-(2-chloro-3,4-dimethoxyphenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C11H13ClO3/c1-4-8(13)7-5-6-9(14-2)11(15-3)10(7)12/h4-6,8,13H,1H2,2-3H3 |
InChIキー |
MULYXLMYEROBHC-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C(C=C1)C(C=C)O)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


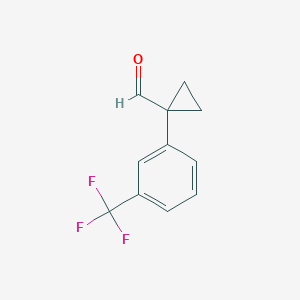
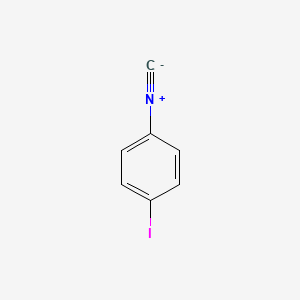
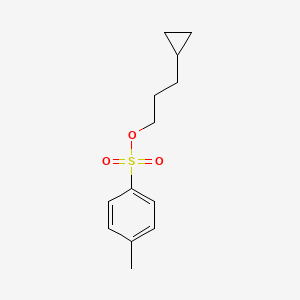

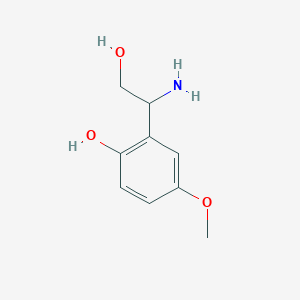

![tert-butylN-[(4-amino-2,3,5,6-tetrafluorophenyl)methyl]carbamate](/img/structure/B13568787.png)
![1-[4-(Trifluoromethylthio)phenyl]-2-methyl-2-propanol](/img/structure/B13568795.png)
![[1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13568801.png)
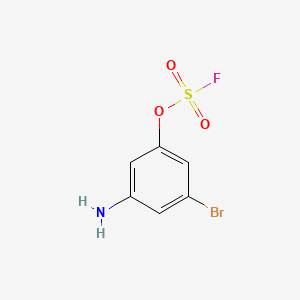
![[1-(2,2-Difluoroethyl)cyclopropyl]methanol](/img/structure/B13568816.png)
![8-Oxa-1-azadispiro[3.1.4^{6}.1^{4}]undecan-2-one](/img/structure/B13568824.png)
![6-Amino-5-{1-[4-(benzyloxy)-3-methoxyphenyl]-2-nitroethyl}-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13568832.png)
